molecular formula C10H21NO5S B12287976 N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

Cat. No.: B12287976
M. Wt: 267.34 g/mol
InChI Key: KJZHEULQLNAULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective tert-butyloxycarbonyl (Boc) group with an amino alcohol and methanesulfonic acid The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino alcohol with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Substitution: Formation of new amine derivatives.

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Conversion of the hydroxyl group to a methylene group.

Scientific Research Applications

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol: Lacks the methanesulfonic acid component.

    N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride: Contains hydrochloric acid instead of methanesulfonic acid.

    N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Acetate: Contains acetic acid instead of methanesulfonic acid.

Uniqueness

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of methanesulfonic acid, which can influence its solubility, reactivity, and overall chemical behavior. This makes it a valuable compound in specific synthetic and industrial applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZHEULQLNAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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